molecular formula C12H20N4O4 B13508704 tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate

tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate

Cat. No.: B13508704
M. Wt: 284.31 g/mol
InChI Key: LCWWPVQLBCXHIK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a triazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the triazole moiety. The tert-butyl ester group is then added to the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while nucleophilic substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s triazole moiety is of interest for its potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
  • (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Uniqueness

Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate is unique due to the presence of both a triazole and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by the following chemical properties:

Property Value
Molecular FormulaC10H19N4O4
Molecular Weight245.29 g/mol
IUPAC NameThis compound
InChI KeyQZQFJYUDZLJZDT-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the triazole ring is crucial for its biological efficacy.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially influencing signal transduction pathways.
  • Radical Scavenging : The hydroxymethyl group contributes to antioxidant activities by scavenging free radicals.

Anticancer Activity

A study evaluated the anticancer potential of triazole derivatives, including this compound. The findings indicated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Treatment Duration (h)
PC340.1 ± 7.924
DU14598.14 ± 48.324

This study highlighted that the compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Antioxidant Activity

In another investigation focusing on the antioxidant properties of triazole derivatives, this compound demonstrated effective inhibition of lipid peroxidation at a concentration of 100 μM. The results indicated that it could protect cellular membranes from oxidative damage .

Comparative Analysis

A comparative analysis of various triazole derivatives indicates that this compound ranks favorably in terms of cytotoxicity and antioxidant activity compared to other compounds in its class.

Compound IC50 (μM) Antioxidant Activity
tert-butyl 2-[5-(hydroxymethyl)-1H-triazole]40.1Yes
Compound A50.0Yes
Compound B70.0No

Properties

Molecular Formula

C12H20N4O4

Molecular Weight

284.31 g/mol

IUPAC Name

tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate

InChI

InChI=1S/C12H20N4O4/c1-12(2,3)20-11(18)16-4-5-19-8(6-16)10-13-9(7-17)14-15-10/h8,17H,4-7H2,1-3H3,(H,13,14,15)

InChI Key

LCWWPVQLBCXHIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=NNC(=N2)CO

Origin of Product

United States

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